![molecular formula C24H48O3 B14650116 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane CAS No. 54050-66-7](/img/structure/B14650116.png)
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with long alkyl chains and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of Alkyl Chains: Long alkyl chains are introduced through alkylation reactions, using reagents such as alkyl halides in the presence of strong bases.
Introduction of Ethoxy Groups: The ethoxy groups are added via etherification reactions, where alcohols react with ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of 1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The
Propiedades
Número CAS |
54050-66-7 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
1-[8-[2-(2-methoxyethoxy)ethoxy]octyl]-2-octylcyclopropane |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-9-12-15-23-22-24(23)16-13-10-7-8-11-14-17-26-20-21-27-19-18-25-2/h23-24H,3-22H2,1-2H3 |
Clave InChI |
OOPBFCCLZBVEPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




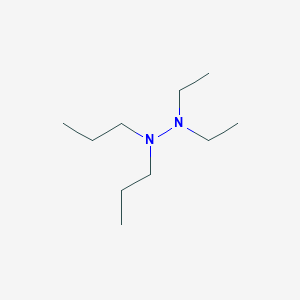




![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
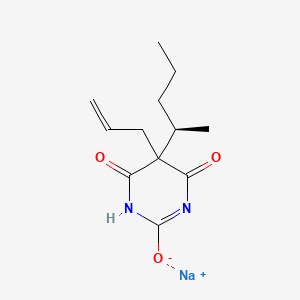
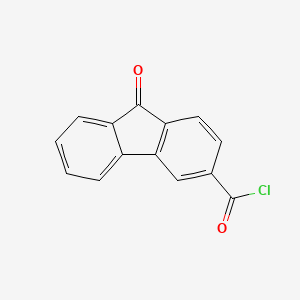
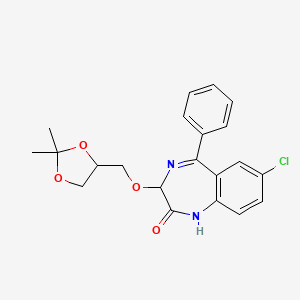
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
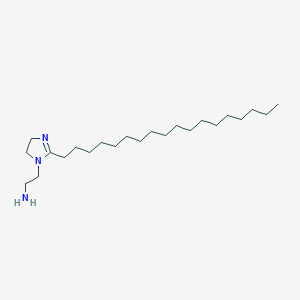
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
